molecular formula C10H10O3 B3012191 Methyl 4-formyl-2-methylbenzoate CAS No. 74733-23-6

Methyl 4-formyl-2-methylbenzoate

Cat. No.: B3012191
CAS No.: 74733-23-6
M. Wt: 178.187
InChI Key: LHJKZERUIPGPCK-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2-methylbenzoate is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.187. The purity is usually 95%.
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Scientific Research Applications

Molecular Analysis and Theoretical Studies

  • Methyl 4-hydroxybenzoate, an analog of Methyl 4-formyl-2-methylbenzoate, demonstrates significant pharmaceutical activity. A study highlighted its crystal structure analysis using X-ray and computational methods like Hartree Fock and Density Functional Theory. This research provides insights into the molecular determinants of its pharmaceutical activities (Sharfalddin et al., 2020).

Synthetic Applications

  • Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a derivative of this compound, is a crucial intermediate for synthesizing bisbibenzyls, natural products with varied biological activities. This research describes the synthesis process from methyl 4-bromobenzoate and iso-vanilline, providing valuable information on optimal conditions for yield and reaction times (Lou Hong-xiang, 2012).

Potential Pharmaceutical Applications

  • A study on the synthesis and characterization of 4-(2′-hydroxybenzoyl) and 4-(2′-hydroxynaphthoyl) thiabenzene-1-methyl-1-oxides indicates their potential anticancer activities. This research opens avenues for the exploration of this compound derivatives in cancer treatment (Kumar et al., 2018).

Nematocidal Activity

  • Compounds similar to this compound, such as methyl 2,4-dihydroxy-3,6-di-methylbenzoate, have been identified with nematocidal principles. These findings suggest the potential use of this compound derivatives in nematocidal applications (Ahad et al., 1991).

Environmental and Microbial Applications

  • Research on the anaerobic degradation of 4-methylbenzoate in Magnetospirillum sp. suggests a specific 4-methylbenzoyl-CoA degradation pathway. This could have implications for the environmental breakdown and microbial utilization of similar compounds, including this compound (Lahme et al., 2012).

Mechanism of Action

Mode of Action

The mode of action of Methyl 4-formyl-2-methylbenzoate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes would need to be determined through experimental studies.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its potential targets.

Properties

IUPAC Name

methyl 4-formyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJKZERUIPGPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-23-6
Record name methyl 4-formyl-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 4-hydroxymethyl-2-methyl-benzoic acid methyl ester (0.49 g, 2.7 mmol) in methylene chloride (8.0 mL) is added sodium bicarbonate (0.46 g, 5.4 mmol) and Dess-Martin periodinane (0.14 g, 3.3 mmol) sequentially. The reaction mixture is stirred at room temperature for 1.0 h and quenched with water (2.0 mL). The mixture is partitioned between CH2Cl2 (30 mL) and water (30 mL). The organic phase is washed with brine (30 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure to a residue. The residue is purified by flash chromatography to give the title compound as syrup (0.35 g, 72%). 1HNMR (CDCl3) (ppm): 2.6 (3H, s), 3.85 (3H, s), 7.65-8.0 (3H, m), 10.0 (1H, s).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

Raney-Ni (3.0 mL, washed with ethanol for 3 times) was added to a solution of 4-cyano-2-methylbenzoate (0.93 g, 5.3 mmol) in ethanol (20 mL). Then formic acid (10 mL, 75%) was added to the mixture. The mixture was stirred at 110° C. for 2 hours. After filtration, the mixture was concentrated. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=20:1) to gave product methyl 4-formyl-2-methylbenzoate as a yellow oil (620 mg, 65%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4-cyano-2-methylbenzoate
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Preparation 84A: 2-Benzyloxy-4-formyl-benzoic acid methyl ester (384 mg, 86%), LC-ES/MS m/e 293.0 (M+23); Preparation 84B: 4-Formyl-2-trifluoromethyl-benzoic acid methyl ester (1.29 g, 92%), LC-ES/MS m/e 233.3 (M+1); Preparation 84C: 3-Formyl-5-trifluoromethyl-benzoic acid methyl ester (0.5 g, 78%), 1HNMR (CDCl3) (ppm): 3.95 (3H, s), 8.25 (1H, s), 8.5 (1H, s), 8.7 (1H, s), 10.1 (1H, s).
[Compound]
Name
84A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-Benzyloxy-4-formyl-benzoic acid methyl ester
Quantity
384 mg
Type
reactant
Reaction Step Two
[Compound]
Name
84B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.29 g
Type
reactant
Reaction Step Four
[Compound]
Name
84C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 g
Type
reactant
Reaction Step Six

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